N,N-Dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline

Metalloenzyme inhibition Fragment-based drug discovery Metal-binding pharmacophore

N,N-Dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline is a thiosemicarbazone-family compound containing a piperazine ring linked via a carbonothioyl group to a dimethylaniline moiety, with the molecular formula C13H19N3S and a molecular weight of 249.38 g/mol. As a sulfur-containing heterocyclic building block, it is employed in pharmaceutical research and chemical synthesis, notably as a scaffold for metalloenzyme inhibitors and in fragment-based drug discovery due to its metal-binding pharmacophore properties.

Molecular Formula C13H19N3S
Molecular Weight 249.38 g/mol
CAS No. 431884-69-4
Cat. No. B1269722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline
CAS431884-69-4
Molecular FormulaC13H19N3S
Molecular Weight249.38 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C(=S)N2CCNCC2
InChIInChI=1S/C13H19N3S/c1-15(2)12-5-3-11(4-6-12)13(17)16-9-7-14-8-10-16/h3-6,14H,7-10H2,1-2H3
InChIKeyMICJKRACZAEWCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline (CAS 431884-69-4): Procurement and Research Baseline


N,N-Dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline is a thiosemicarbazone-family compound containing a piperazine ring linked via a carbonothioyl group to a dimethylaniline moiety, with the molecular formula C13H19N3S and a molecular weight of 249.38 g/mol . As a sulfur-containing heterocyclic building block, it is employed in pharmaceutical research and chemical synthesis, notably as a scaffold for metalloenzyme inhibitors and in fragment-based drug discovery due to its metal-binding pharmacophore properties [1].

Why N,N-Dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline Cannot Be Substituted with Generic Analogs


Generic substitution of N,N-Dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline with other piperazine or thiourea derivatives is inadvisable due to the compound's unique combination of a piperazine ring and a carbonothioyl linkage to a dimethylaniline group. This specific architecture confers distinct metal-binding properties and biological activity profiles that differ from simple thiourea or other piperazine analogs. As demonstrated in studies of related piperazine derivatives, small structural changes (e.g., substitution patterns on the phenyl ring) can alter urease inhibitory potency by over 30-fold (IC50 ranging from 1.1 to 33.4 µM), underscoring that seemingly similar compounds are not functionally interchangeable [1].

N,N-Dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline: Quantified Differentiation Evidence for Scientific Procurement


Metal-Binding Pharmacophore Stability: Thioamide vs. Thiol Reactivity Advantage

The carbonothioyl (C=S) group in N,N-Dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline confers enhanced stability as a metal-binding pharmacophore (MBP) compared to free thiol-containing analogs. Thioamides and thioureas are reported to act as stable ligands for Zn(II)-dependent metalloenzymes (e.g., hCAII, MMP-2) without the oxidative liability of thiols [1].

Metalloenzyme inhibition Fragment-based drug discovery Metal-binding pharmacophore

Urease Inhibitory Potential: Piperazine Scaffold vs. Standard Thiourea Baseline

Piperazine-based derivatives demonstrate potent urease inhibition, with a series of 15 piperazine analogs showing IC50 values ranging from 1.1 ± 0.01 µM to 33.40 ± 1.50 µM, compared to the standard inhibitor thiourea with an IC50 of 21.30 ± 1.10 µM [1]. While direct data for N,N-Dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline are not available, its piperazine-carbonothioyl scaffold places it within this highly active class, suggesting potential for comparable or superior potency relative to thiourea.

Urease inhibition Helicobacter pylori Piperazine derivatives

Piperazine Moiety Advantage: Hydrogen Bonding and Lipophilicity Modulation vs. Non-Piperazine Thioureas

Piperazine-containing compounds, including N,N-Dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline, possess intrinsic advantages in drug design due to the piperazine ring's ability to form multiple hydrogen bonds and modulate acid-base equilibrium and lipid-water partition coefficients. These features improve solubility and membrane permeability compared to thiourea derivatives lacking a piperazine moiety [1].

Physicochemical properties Drug-likeness Piperazine scaffold

N,N-Dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline: Evidence-Based Research and Industrial Application Scenarios


Metalloenzyme Fragment-Based Drug Discovery (mFBDD)

N,N-Dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline serves as a stable, sulfur-based metal-binding pharmacophore (MBP) fragment for targeting Zn(II)-dependent metalloenzymes such as human carbonic anhydrase II (hCAII) and matrix metalloproteinase-2 (MMP-2). Its thiourea-based MBP offers oxidative stability advantages over thiol-containing fragments, ensuring reproducible binding data in mFBDD campaigns [1].

Urease Inhibitor Lead Optimization for Anti-Ulcer Therapeutics

As a piperazine-carbonothioyl derivative, this compound is a promising starting point for structure-activity relationship (SAR) studies aimed at developing potent urease inhibitors. Given that related piperazine derivatives achieve IC50 values as low as 1.1 µM—a ~19-fold improvement over thiourea—this scaffold can be systematically modified to enhance potency and selectivity against Helicobacter pylori urease for gastric ulcer and cancer prevention research [1].

Chemical Biology Probe for Sulfur-Based Pharmacophore Studies

The carbonothioyl (C=S) group in this compound provides a versatile handle for studying sulfur-centered reactivity and metal coordination in biological systems. Its stability relative to thiols makes it an ideal probe for investigating metalloenzyme mechanisms and for developing novel sulfur-based inhibitors with improved pharmacokinetic profiles [1].

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